molecular formula C8H5ClN2OS B13043644 7-Chlorothieno[2,3-c]pyridine-2-carboxamide

7-Chlorothieno[2,3-c]pyridine-2-carboxamide

Cat. No.: B13043644
M. Wt: 212.66 g/mol
InChI Key: HMJHJXQOVGAYHD-UHFFFAOYSA-N
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Description

7-Chlorothieno[2,3-c]pyridine-2-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by a fused ring system containing both sulfur and nitrogen atoms, which contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorothieno[2,3-c]pyridine-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions One common method includes the reaction of 2-aminothiophene with chloroacetyl chloride, followed by cyclization with a suitable base to form the thieno[2,3-c]pyridine core

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Chlorothieno[2,3-c]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions include various derivatives with modified functional groups, which can be further explored for their biological activities.

Scientific Research Applications

7-Chlorothieno[2,3-c]pyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly as kinase inhibitors in cancer research.

    Industry: It is utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 7-Chlorothieno[2,3-c]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

    Thieno[2,3-c]pyridine: A closely related compound with similar structural features but lacking the chloro and carboxamide groups.

    Thieno[3,2-d]pyrimidine: Another heterocyclic compound with a different ring fusion pattern.

    Thieno[3,4-b]pyridine: A compound with a different arrangement of the sulfur and nitrogen atoms in the ring system.

Uniqueness: 7-Chlorothieno[2,3-c]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and carboxamide groups enhances its potential as a versatile intermediate in synthetic chemistry and as a bioactive molecule in medicinal research.

Properties

Molecular Formula

C8H5ClN2OS

Molecular Weight

212.66 g/mol

IUPAC Name

7-chlorothieno[2,3-c]pyridine-2-carboxamide

InChI

InChI=1S/C8H5ClN2OS/c9-7-6-4(1-2-11-7)3-5(13-6)8(10)12/h1-3H,(H2,10,12)

InChI Key

HMJHJXQOVGAYHD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1C=C(S2)C(=O)N)Cl

Origin of Product

United States

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